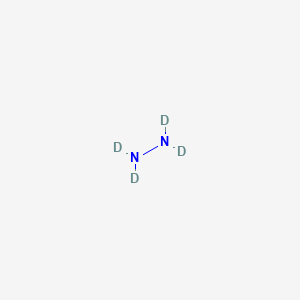

HYDRAZINE-D4

Descripción general

Descripción

HYDRAZINE-D4 is a deuterated derivative of hydrazine, where four hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific applications, particularly in the field of spectroscopy and reaction mechanism studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: HYDRAZINE-D4 can be synthesized through the reduction of deuterated nitrogen compounds. One common method involves the reduction of deuterated hydrazine sulfate with lithium aluminum deuteride in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound is less common due to the high cost of deuterium. it can be produced on a small scale in specialized laboratories using similar reduction techniques as mentioned above, ensuring high purity and isotopic enrichment.

Análisis De Reacciones Químicas

Types of Reactions: HYDRAZINE-D4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated nitrogen oxides.

Reduction: Further reduction can lead to the formation of deuterated ammonia.

Substitution: It can participate in nucleophilic substitution reactions, where deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum deuteride is often used for reduction reactions.

Substitution: Halogenated compounds can be used for substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Deuterated nitrogen oxides.

Reduction: Deuterated ammonia.

Substitution: Various deuterated organic compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

HYDRAZINE-D4 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential use in deuterium-labeled drugs to study drug metabolism and pharmacokinetics.

Industry: Utilized in the production of deuterated materials for nuclear magnetic resonance (NMR) spectroscopy.

Mecanismo De Acción

The mechanism of action of HYDRAZINE-D4 involves its interaction with various molecular targets depending on the reaction it undergoes. In oxidation reactions, it donates electrons to the oxidizing agent, leading to the formation of deuterated nitrogen oxides. In reduction reactions, it accepts electrons, resulting in the formation of deuterated ammonia. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect, providing valuable insights into reaction mechanisms.

Comparación Con Compuestos Similares

Hydrazine: The non-deuterated form of HYDRAZINE-D4.

1,1,2,2-Tetramethylhydrazine: A methylated derivative of hydrazine.

1,2-Dideuteriohydrazine: A partially deuterated form of hydrazine.

Uniqueness: this compound is unique due to its complete deuteration, which provides distinct isotopic properties. This makes it particularly useful in studies requiring precise isotopic labeling, such as NMR spectroscopy and reaction mechanism investigations. The presence of deuterium atoms also influences the compound’s reactivity and stability, offering different reaction pathways compared to its non-deuterated counterparts.

Actividad Biológica

Hydrazine-D4 (monodeuterate) is a deuterated derivative of hydrazine, a compound known for its diverse applications in chemistry and biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. As a reducing agent, it can donate electrons to other molecules, facilitating redox reactions. This property allows it to interact with metal ions and oxidizing agents, leading to the formation of various products depending on reaction conditions.

Key Reactions:

- Oxidation: In the presence of oxidizing agents like hydrogen peroxide, this compound can be oxidized to produce nitrogen gas (N2) and deuterium oxide (D2O).

- Reduction: It acts as a reducing agent for metal ions, converting them into elemental metals.

- Substitution: Under suitable conditions, it can undergo substitution reactions where deuterium atoms are replaced by other groups.

Metabolism Studies

This compound is primarily used in biological research to study the metabolism of hydrazine and its derivatives. Its deuterated nature allows researchers to trace biochemical pathways more effectively due to the kinetic isotope effect, which can reveal insights into metabolic processes .

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications. Hydrazine derivatives have shown various biological activities including:

- Antimicrobial Activity: Certain hydrazone derivatives exhibit significant antibacterial and antifungal properties. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents .

- Anticancer Properties: Research indicates that hydrazone derivatives may possess anticancer activity due to their ability to interact with cellular targets involved in cancer progression .

- Neuropharmacological Effects: Some studies suggest that hydrazine compounds may influence neurotransmitter systems, offering potential for psychiatric applications .

Study on Antimicrobial Activity

A study investigated the antibacterial efficacy of various hydrazone derivatives synthesized from hydrazine. The results indicated that certain derivatives showed strong activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications of this compound could lead to effective antimicrobial agents .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Hydrazone Derivatives | E. coli | High |

| S. aureus | Moderate |

Toxicological Assessment

Research has also focused on the toxicological profile of hydrazine compounds. A hazard assessment report highlighted the acute toxicity of hydrazine derivatives, indicating symptoms such as ataxia and respiratory distress upon exposure in animal models . Understanding these toxic effects is crucial for developing safe therapeutic applications.

Propiedades

IUPAC Name |

1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJQQAXSVQMHS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

36.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.